4-(1H-imidazol-2-yl)benzamide: Structural Pharmacophore & Synthetic Guide
The following technical guide details the chemical structure, synthesis, and pharmacological significance of 4-(1H-imidazol-2-yl)benzamide , a critical scaffold in medicinal chemistry. CAS Number: 4278-12-0 Molecular For...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, synthesis, and pharmacological significance of 4-(1H-imidazol-2-yl)benzamide , a critical scaffold in medicinal chemistry.
4-(1H-imidazol-2-yl)benzamide is a privileged heterocyclic scaffold widely utilized in drug discovery, particularly in the development of kinase inhibitors. Its structure combines a polar benzamide moiety with a basic imidazole ring, connected at the C2 position. This specific arrangement allows the molecule to function as a bidentate hydrogen bond donor/acceptor system, making it an ideal "hinge binder" for ATP-competitive inhibitors targeting enzymes such as TGF-β receptor type I (ALK5) .
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and its application as a core fragment in bioactive molecules like SB-431542 .
Chemical Structure & Electronic Properties[3][4][5]
Structural Analysis
The molecule consists of a benzene ring substituted at the para positions with an amide group (–CONH₂) and an imidazole ring. The connection between the phenyl ring and the C2 position of the imidazole allows for coplanarity, facilitated by conjugation between the aromatic systems.
Tautomerism: The imidazole ring exists in tautomeric equilibrium (1H- and 3H- forms). In solution, the proton rapidly transfers between N1 and N3, though binding to a protein target usually locks the molecule into a single tautomeric state.
H-Bonding Potential:
Donors (3): Amide –NH₂, Imidazole –NH.
Acceptors (2): Amide –C=O, Imidazole –N=.
Physicochemical Data
The following properties are critical for optimizing the pharmacokinetic profile of derivatives based on this scaffold.
Property
Value (Approx.)
Significance
LogP
0.5 – 0.9
Moderate lipophilicity; favorable for oral bioavailability.
pKa (Imidazole)
6.8 – 7.2
The imidazole nitrogen is basic; protonated at acidic pH, neutral at physiological pH (7.4).
pKa (Amide)
~15
The amide protons are not ionizable under physiological conditions.
Topological Polar Surface Area (TPSA)
~85 Ų
Good predictor of membrane permeability (Rule of 5 compliant).
Melting Point
>200 °C
High crystallinity due to extensive intermolecular hydrogen bonding.
Synthetic Methodologies
Two primary routes are established for the synthesis of 4-(1H-imidazol-2-yl)benzamide. Route A is preferred for industrial scalability, while Route B is often used in diversity-oriented synthesis.
Route A: Cyclization of Nitriles (The Radziszewski-Type Approach)
This method involves the reaction of 4-cyanobenzamide (or terephthalonitrile) with ethylenediamine to form an imidazoline intermediate, which is subsequently oxidized to the imidazole.
Dissolve 4-formylbenzamide (1.0 eq) in acetic acid.
Add glyoxal (1.0 eq) and ammonium acetate (4.0 eq).
Stir at 60°C for 12 hours.
Neutralize with NH₄OH to precipitate the product.
Visualization of Synthetic Pathways
Figure 1: Dual synthetic pathways for the production of the target scaffold.
Biological Applications & Pharmacophore Model[6]
Kinase Inhibition (The "Hinge Binder")
The 4-(imidazol-2-yl)benzamide motif is a potent ATP-mimetic . In the ATP-binding pocket of protein kinases, the adenine ring of ATP forms hydrogen bonds with the "hinge region" of the protein. This scaffold mimics that interaction:
Imidazole N3 (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge residue.
Imidazole NH1 (Donor): Donates a hydrogen bond to the backbone Carbonyl of the hinge residue.
Benzamide Moiety: Extends into the solvent-exposed region or interacts with the "gatekeeper" residue, improving selectivity.
Case Study: SB-431542
SB-431542 is a potent inhibitor of the TGF-β type I receptor (ALK5). It utilizes the 4-(imidazol-2-yl)benzamide core substituted with a pyridin-2-yl group at the imidazole C5 position and a benzo[1,3]dioxole at C4.
Mechanism: The imidazole nitrogen pair binds to His283 in the ALK5 hinge region.
Selectivity: The benzamide group orients the molecule to avoid steric clash with the gatekeeper residue (Ser280 in ALK5), differentiating it from p38 MAP kinase inhibitors.
Pharmacophore Interaction Diagram
Figure 2: Interaction map of the scaffold within the kinase ATP-binding pocket.
Experimental Protocols
Protocol 1: Small-Scale Synthesis (Route B)
Objective: Synthesis of 1.0 g of 4-(1H-imidazol-2-yl)benzamide.
Preparation: In a 50 mL round-bottom flask, combine 4-formylbenzamide (1.49 g, 10 mmol) and methanol (20 mL).
Ammonia Source: Add ammonium acetate (3.08 g, 40 mmol) in one portion.
Reaction: Stir the mixture at room temperature for 30 minutes, then reflux (65°C) for 12 hours. The solution will darken.
Workup: Cool the reaction to 0°C in an ice bath. Add concentrated ammonium hydroxide (5 mL) dropwise to adjust pH to ~9.
Isolation: A precipitate will form. Filter the solid under vacuum and wash with cold water (3 x 10 mL) followed by cold diethyl ether (10 mL).
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Validation: Verify structure via ¹H-NMR (DMSO-d₆). Look for the imidazole singlet (2H) at ~7.2 ppm and benzamide aromatic doublets.
Protocol 2: Solubility & Stability Assay
Solvent System: Dissolve 10 mg of compound in 1 mL DMSO to create a stock solution.
Aqueous Dilution: Dilute 10 µL of stock into 990 µL of PBS (pH 7.4).
Observation: Check for precipitation. If precipitate forms, sonicate.
HPLC Analysis: Inject onto C18 column (Water/Acetonitrile gradient). The compound typically elutes early due to polarity (RT ~2-4 min depending on gradient).
References
PubChem. (n.d.). 4-(1H-imidazol-2-yl)benzamide | C10H9N3O.[1] National Library of Medicine. Retrieved from [Link]
Callahan, J. F., et al. (2002). Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5). Journal of Medicinal Chemistry. (Context: Discovery of SB-431542).
Laping, N. J., et al. (2002). Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel small molecule inhibitor. Molecular Pharmacology.
Engineering Imidazole-Benzamide Hybrids: A Technical Guide to Biological Activity, Target Modulation, and Screening Protocols
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing a molecule's lipophilicity with its target binding affinity. The hybridization of...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing a molecule's lipophilicity with its target binding affinity. The hybridization of the imidazole ring with a benzamide scaffold represents a masterclass in rational drug design. The imidazole moiety—a five-membered nitrogenous heterocycle—provides excellent aqueous solubility, hydrogen-bonding capability, and metal-ion coordination. Conversely, the benzamide group introduces structural rigidity and essential hydrophobic interactions.
This whitepaper provides an in-depth technical exploration of imidazole-benzamide derivatives, detailing their mechanistic pathways, quantitative biological activities, and the self-validating experimental protocols required to evaluate them.
Mechanistic Profiling of Imidazole-Benzamide Derivatives
The biological versatility of the imidazole-benzamide pharmacophore allows it to interact with a diverse array of intracellular targets. By tuning the substituents on the benzamide ring, researchers can direct these molecules toward specific oncological and neurodegenerative pathways.
Histone Deacetylase (HDAC) Inhibition
Imidazole-based benzamide and hydroxamic acid derivatives have emerged as potent HDAC inhibitors[1]. In this structural context, the benzamide acts as a surface recognition cap and a zinc-binding group (ZBG). The imidazole ring serves as a highly efficient linker that navigates the narrow, hydrophobic channel of the HDAC enzyme. This coordination effectively blocks the deacetylation of histones, leading to chromatin remodeling, cell cycle arrest, and apoptosis in cancer cells.
17β-HSD10 Modulation in Neuro-Oncology
The enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a critical mitochondrial target implicated in both Alzheimer's disease and hormone-dependent cancers. Recent industrial-scale high-throughput screening (HTS) of nearly 350,000 drug-like molecules identified a core cluster of imidazole benzamides as highly potent, non-competitive inhibitors of 17β-HSD10[2]. Unlike earlier competitive inhibitors, these derivatives do not compete with the NADH cofactor, granting them superior target selectivity and in vivo efficacy[3].
Apoptosis Induction and Mitotic Disruption
Specific derivatives, such as IMUEB (4-(1H-imidazol-1-yl)-N-(2-(3-(4-methylbenzyl) ureido) ethyl)benzamide), exhibit profound anti-tumor activity. In A549 lung cancer models, IMUEB actively arrests the cell cycle at the G1 phase and upregulates Caspase-3, driving the cells into apoptosis while drastically reducing their migratory potential[4]. Furthermore, patent literature highlights the efficacy of imidazole-benzamides in inhibiting CENP-E, a mitotic kinesin, thereby disrupting cell division in proliferative disorders[5].
Figure 1: Imidazole-benzamide hybrid interactions with key biological targets.
Quantitative Activity Profiling
To translate structural theory into actionable drug development metrics, we must evaluate the quantitative efficacy of these compounds. Table 1 summarizes the biological activity of key imidazole-benzamide derivatives across various targets.
Table 1: Biological Activity of Imidazole-Benzamide Derivatives
Compound / Class
Primary Target / Model
Activity Metric
Key Outcome
Reference
Imidazole-Benzamide Hydroxamic Acids
MDA-MB-231, PPC-1, U-87 Cell Lines
EC₅₀: 3.1 – 47.2 µM
Selective cytotoxicity against prostate and glioblastoma cells.
A protocol is only as good as its internal controls. In my laboratory, we engineer self-validating systems into every workflow to ensure that observed biological activities are genuine and not artifacts of poor synthesis or assay interference.
Protocol 3.1: High-Throughput Fluorogenic Screening for Enzyme Inhibition
When screening vast libraries (e.g., 350,000 compounds) for 17β-HSD10 inhibitors, false positives from auto-fluorescent compounds or aggregators are a persistent threat.
Recombinant Enzyme Preparation: Express and purify human 17β-HSD10 in E. coli. Validate folding and purity (>95%) using SDS-PAGE and dynamic light scattering (DLS).
Fluorogenic Assay Execution: Incubate the enzyme with the compound library (100 μM–0.098 μM) and a specific fluorogenic probe (e.g., (–)-CHANA) at 20 μM.
Causality: We utilize a fluorogenic probe rather than standard NADH absorbance. Fluorometry provides a superior signal-to-noise ratio and prevents spectral overlap with highly conjugated library compounds, ensuring accurate nanomolar IC₅₀ determination[2].
Orthogonal Counter-Screening: Immediately subject hit compounds to LDH and Alamar Blue cytotoxicity assays in stable HEK293 cell lines.
Causality: This self-validating step ensures that the observed enzyme inhibition is target-specific and not an artifact of generalized cell death or membrane disruption[2].
Figure 2: High-throughput screening and validation workflow for enzyme inhibitors.
Protocol 3.2: In Vitro Apoptosis and Cell Cycle Arrest Assays (IMUEB Profiling)
To validate the anti-cancer mechanism of derivatives like IMUEB, phenotypic observations must be tightly coupled with biochemical validation.
Cell Culture & Cytotoxicity: Culture A549 lung cancer cells and treat with varying concentrations of the imidazole-benzamide derivative. Measure viability using an MTT assay.
Flow Cytometry for Cell Cycle: Permeabilize treated cells and stain with Propidium Iodide (PI).
Causality: PI intercalates proportionally into DNA. By quantifying the DNA content via flow cytometry, we can definitively confirm whether the cells are arresting at the G1 phase prior to DNA synthesis[4].
Western Blotting for Apoptotic Markers: Lyse the cells and probe for Caspase-3 using specific monoclonal antibodies.
Causality: Morphological changes (like cell rounding) are insufficient to declare apoptosis. We must biochemically validate the pathway by confirming the upregulation of the executioner caspase, ensuring the phenotypic observation matches the molecular mechanism[4].
The imidazole-benzamide scaffold is not merely a structural curiosity; it is a highly tunable, privileged pharmacophore capable of addressing some of the most challenging targets in modern medicine. By leveraging the metal-coordinating power of imidazole and the hydrophobic stability of benzamide, researchers can generate compounds with low nanomolar efficacy against targets ranging from HDACs to 17β-HSD10. Moving forward, rigorous, self-validating screening protocols will remain the bedrock of translating these synthetic hybrids into viable clinical candidates.
References
1. Design, synthesis and biological evaluation of novel imidazole-based benzamide and hydroxamic acid derivatives as potent histone deacetylase inhibitors and anticancer agents. ResearchGate. URL:
2.[5] US8772507B2 - Imidazole-benzamide anti-cancer agents. Google Patents. URL:
3.[2] High-Throughput Screening of Potent Drug-like Molecules Targeting 17β-HSD10 for the Treatment of Alzheimer's Disease and Cancer. PubMed. URL:
4.[3] High-Throughput Screening of Potent Drug-like Molecules Targeting 17β-HSD10 for the Treatment of Alzheimer's Disease and Cancer. ACS Publications. URL:
5.[4] A study on the anticancer activity of imidazolyl benzamide derivative-IMUEB on a 549 lung cancer cell line. PubMed. URL:
Physicochemical Characterization of 4-(1H-imidazol-2-yl)benzamide: A Technical Guide
The following technical guide provides an in-depth physicochemical characterization of 4-(1H-imidazol-2-yl)benzamide . This document is structured to serve researchers in medicinal chemistry and pre-clinical development,...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth physicochemical characterization of 4-(1H-imidazol-2-yl)benzamide . This document is structured to serve researchers in medicinal chemistry and pre-clinical development, focusing on the critical interplay between molecular weight, lipophilicity, and ionization states.
Executive Summary
4-(1H-imidazol-2-yl)benzamide (Formula:
) represents a critical fragment scaffold in medicinal chemistry, often utilized in the design of kinase inhibitors (e.g., TGF-β receptor inhibitors) and GPCR ligands.[1] Its structural duality—combining a polar, hydrogen-bonding benzamide tail with a basic, ionizable imidazole head—creates a complex lipophilic profile dependent on pH.
This guide details the exact molecular weight specifications, theoretical and predicted lipophilicity (LogP/LogD), and the standard operating procedures (SOPs) required for their empirical validation.
Physicochemical Profile & Data
The following data represents the consensus of calculated properties based on atomic contribution models and structural topology.
The primary amide is neutral under physiological conditions.
TPSA
71.7 Ų
Topological Polar Surface Area (predicts good oral bioavailability).
Structural Analysis & Theoretical Underpinnings
Molecular Weight & Mass Spectrometry
The molecular weight of 187.20 g/mol places this compound well within the "Fragment-Based Drug Discovery" (FBDD) "Rule of Three" (MW < 300).
Mass Spec Signature: In Electrospray Ionization (ESI) positive mode, the compound will predominantly appear as the
ion at m/z 188.08 .
Fragmentation: High-energy collision-induced dissociation (CID) typically yields a characteristic loss of ammonia (
, -17 Da) from the benzamide group, resulting in a fragment at m/z 171 .
Lipophilicity & Ionization Logic
Lipophilicity in this molecule is not a static constant but a dynamic function of pH due to the imidazole ring.
The Imidazole Factor: The imidazole ring attached at the C2 position allows for tautomerism (
vs ). The N3 nitrogen is basic (pKa ~7.0).
The pH Effect:
pH < 6.0: The imidazole is protonated (cationic). Solubility increases; LogD drops significantly (becomes hydrophilic).
pH > 7.4: The molecule exists primarily in its neutral form. Lipophilicity maximizes (approaching the intrinsic LogP).
The Benzamide Factor: The amide group is a permanent dipole, contributing to the TPSA and lowering LogP relative to a phenyl ring, but it does not ionize in the physiological range.
The following diagram illustrates the dynamic relationship between pH, ionization, and the resulting distribution coefficient (LogD).
Figure 1: The ionization state of the imidazole ring dictates the effective lipophilicity (LogD) at physiological pH.
Experimental Protocols (SOPs)
To ensure scientific integrity, the following protocols are recommended for verifying the data presented above. These methodologies are designed to be self-validating.
Protocol A: Determination of LogP via Shake-Flask Method (OECD 107)
Use this method for the definitive "Gold Standard" measurement of the neutral species.
Presaturation: Saturate n-octanol with the buffer and buffer with n-octanol for 24 hours prior to use. This prevents volume changes during extraction.
Preparation: Dissolve 4-(1H-imidazol-2-yl)benzamide in the pre-saturated buffer to a concentration of 1 mM (Stock). Measure UV absorbance (
) at (approx. 260-280 nm).
Partitioning:
In a glass vial, combine Stock Buffer and Pre-saturated Octanol in ratios of 1:1, 1:2, and 2:1 (triplicate).
Vortex vigorously for 5 minutes.
Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.
Quantification: Remove the aqueous (lower) phase. Measure UV absorbance (
).
Calculation:
Validation: If the calculated LogP varies by >0.1 between the different volume ratios, the system is not at equilibrium or emulsions have formed.
Protocol B: High-Throughput LogD via HPLC (Chromatographic Hydrophobicity Index)
Use this method for rapid screening of derivatives.
System: HPLC with C18 Reverse Phase Column.
Mobile Phase: A: 50 mM Ammonium Acetate (pH 7.4); B: Acetonitrile.
Calibration: Run a set of 5 standard compounds with known LogD values (e.g., Benzamide, Pyridine, Toluene) to generate a calibration curve of
vs. Retention Time ().
Injection: Inject 10 µL of 4-(1H-imidazol-2-yl)benzamide (100 µM in DMSO).
Analysis: Determine the capacity factor (
):
(Where is the dead time, usually measured with Uracil).
Correlation: Interpolate the LogD from the calibration curve.
Synthesis & Structural Implications
Understanding the synthesis is crucial for interpreting impurity profiles which affect MW measurements.
Common Synthetic Route:
Condensation of Terephthalaldehyde derivatives with Glyoxal and Ammonia, or reaction of 4-Cyanobenzamide with Ethylenediamine .
Impurity Watch:
Mono-deamidation: Hydrolysis of the benzamide to benzoic acid (Mass +1 Da).
Oxidation: Formation of N-oxides on the imidazole ring (Mass +16 Da).
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Publishing.
PubChem Compound Summary. "Benzamide derivatives and Imidazole properties." National Library of Medicine.[3]
Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on physicochemical properties and attrition." Drug Discovery Today.
An In-depth Technical Guide on the Role of the Imidazole Moiety in Benzamide Drug Design
Abstract The integration of the imidazole moiety into the benzamide scaffold represents a powerful strategy in modern drug design, leveraging the unique physicochemical and biological properties of this versatile heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The integration of the imidazole moiety into the benzamide scaffold represents a powerful strategy in modern drug design, leveraging the unique physicochemical and biological properties of this versatile heterocycle. This guide provides a comprehensive technical overview for researchers and drug development professionals on the multifaceted roles of the imidazole ring in optimizing the therapeutic potential of benzamide-based drugs. We will explore how the imidazole moiety influences key drug-like properties, including pKa modulation, solubility, and ADME profiles. Furthermore, this guide will delve into the critical role of imidazole in molecular recognition, detailing its participation in various non-covalent interactions that are fundamental to high-affinity binding with biological targets. Through detailed case studies of successful drugs such as ondansetron and olaparib, we will illustrate the practical application of these principles. Synthetic strategies for the incorporation of the imidazole moiety will also be discussed, providing a holistic view for the medicinal chemist.
Introduction: The Benzamide Scaffold and the Strategic Importance of Imidazole Integration
1.1 The Benzamide Core: A Privileged Scaffold in Medicinal Chemistry
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its structural simplicity and remarkable versatility. Its ability to present functional groups in a well-defined spatial orientation allows for a wide range of interactions with biological targets. This inherent adaptability has led to the development of a multitude of drugs across various therapeutic areas, from antiemetics to anticancer agents.
1.2 The Imidazole Moiety: A Versatile Tool for Pharmacological Modulation
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in its own right.[1][2][3] Its unique electronic configuration and ability to participate in a variety of chemical interactions make it a valuable component in drug design.[1][2] Imidazole is a constituent of essential biological molecules like the amino acid histidine and histamine, underscoring its biocompatibility and importance in physiological processes.[1][2][4]
1.3 Synergy and Significance: Why Imidazole-Containing Benzamides?
The combination of the benzamide scaffold with the imidazole moiety creates a synergistic effect, where the imidazole ring can significantly enhance the pharmacological properties of the parent benzamide. The electron-rich nature of the imidazole ring allows it to engage in various binding interactions, including hydrogen bonding and π-π stacking, which are crucial for high-affinity receptor binding.[3][5] Furthermore, the imidazole moiety can be strategically modified to fine-tune the physicochemical properties of the drug candidate, such as solubility and bioavailability, thereby optimizing its pharmacokinetic profile.[1][6]
Physicochemical and Pharmacokinetic Implications of the Imidazole Moiety
2.1 Modulation of pKa and Ionization State
The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[7][8] The pKa of the conjugate acid is approximately 7, making it readily protonated at physiological pH.[7] This ability to exist in both neutral and cationic forms is critical for its role in drug design. The ionized form can participate in strong ionic interactions with negatively charged residues in a binding pocket, while the neutral form can readily cross cell membranes. This dual nature allows for a delicate balance between receptor binding and bioavailability.
2.2 Impact on Lipophilicity and Solubility
The polarity of the imidazole ring contributes to the overall water solubility of a drug molecule. However, the lipophilicity can be modulated by the introduction of various substituents on the imidazole ring. This tunability is a key advantage in drug design, as it allows for the optimization of the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.
2.3 Influence on ADME Properties
The incorporation of an imidazole moiety can have a profound impact on the ADME profile of a benzamide drug.
2.3.1 Absorption and Distribution The ability of the imidazole ring to be protonated at physiological pH can enhance the aqueous solubility of a drug, which is often a prerequisite for good oral absorption. The balance between its hydrophilic and lipophilic character, which can be fine-tuned through chemical modification, plays a crucial role in its distribution throughout the body.
2.3.2 Metabolism: Stability and Potential for Inhibition/Induction The imidazole ring is generally metabolically stable. However, it can be a substrate for various cytochrome P450 (CYP) enzymes.[9] For instance, some imidazole-containing drugs are known to inhibit CYP enzymes, which can lead to drug-drug interactions.[2] A thorough understanding of the metabolic profile is therefore essential during the drug development process.
2.3.3 Excretion The polarity of the imidazole moiety can facilitate the renal excretion of a drug and its metabolites.
Acts as both a hydrogen bond donor and acceptor.[10]
Crucial for specific interactions with biological targets.
The Imidazole Moiety in Molecular Recognition and Binding Interactions
The imidazole ring's unique electronic and structural features enable it to participate in a variety of non-covalent interactions that are fundamental to high-affinity and selective binding to biological targets.[11]
3.1 Key Non-Covalent Interactions
3.1.1 Hydrogen Bonding (Donor and Acceptor) The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2 hybridized nitrogen).[10] This dual capability allows for the formation of strong and specific hydrogen bonds with amino acid residues in the binding site of a protein.
3.1.2 Metal Coordination The nitrogen atoms of the imidazole ring can coordinate with metal ions, such as zinc, which are often found in the active sites of metalloenzymes. This interaction can be a key determinant of a drug's mechanism of action.
3.1.3 Aromatic and Pi-Stacking Interactions The aromatic nature of the imidazole ring allows it to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions contribute to the overall binding affinity and can influence the orientation of the drug molecule within the binding pocket.
3.2 Case Study: Imidazole in Kinase Inhibition
In many kinase inhibitors, the imidazole moiety acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is a common feature of many successful kinase inhibitors and is essential for their potency and selectivity.
3.3 Case Study: Imidazole in GPCR Antagonism
The imidazole ring is a common feature in many G-protein coupled receptor (GPCR) antagonists. Its ability to participate in a network of hydrogen bonds and aromatic interactions within the transmembrane domains of the receptor is critical for its antagonistic activity.
3.4 Visualizing Binding Interactions
Caption: Key binding interactions of the imidazole moiety.
Synthetic Strategies for Incorporating the Imidazole Moiety into Benzamides
Several synthetic methodologies are available for the construction of imidazole-containing benzamides. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
4.1 Retrosynthetic Analysis of Imidazole-Benzamide Scaffolds
A common retrosynthetic approach involves the formation of the imidazole ring as a key step, followed by coupling with a suitable benzoic acid derivative to form the final benzamide.
4.2 Key Synthetic Methodologies
4.2.1 Debus-Radziszewski Imidazole Synthesis This is a classic multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring.[12][13][14] This method is versatile and can be used to synthesize a wide range of substituted imidazoles.[12]
4.2.2 Van Leusen Imidazole Synthesis This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the imidazole ring from an aldimine.[15] It is a powerful tool for the synthesis of 1,4,5-trisubstituted imidazoles.[16]
4.2.3 Metal-Catalyzed Cross-Coupling Reactions Modern synthetic methods, such as copper-catalyzed C-N and C-C bond formation, have emerged as efficient ways to construct and functionalize the imidazole ring.[17][18] These methods often offer mild reaction conditions and a broad substrate scope.[17]
4.3 Experimental Protocol: A Representative Synthesis (Graphviz Workflow)
Caption: General workflow for imidazole-benzamide synthesis.
Case Studies: Successful Imidazole-Containing Benzamide Drugs
5.1 Ondansetron: A Serotonin 5-HT3 Receptor Antagonist
Ondansetron (Zofran) is a widely used antiemetic drug for the prevention of nausea and vomiting caused by chemotherapy and radiotherapy.[19] Its mechanism of action involves the selective antagonism of the 5-HT3 receptor.[19][20] The imidazole moiety in ondansetron plays a crucial role in its binding to the 5-HT3 receptor, likely through a combination of hydrogen bonding and aromatic interactions.[9]
5.2 Olaparib: A PARP Inhibitor for Cancer Therapy
Olaparib (Lynparza) is a first-in-class PARP (poly (ADP-ribose) polymerase) inhibitor used for the treatment of certain types of cancer, particularly those with BRCA mutations.[21] PARP is an enzyme involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and cell death in cancer cells that are deficient in other DNA repair pathways.[22][23][24] The benzamide and imidazole components of olaparib are critical for its binding to the PARP active site.
5.3 Other Notable Examples
Drug
Therapeutic Area
Role of Imidazole Moiety
Dacarbazine
Oncology
Acts as a purine analog and DNA methylating agent.
Metronidazole
Anti-infective
The nitro group is reduced in anaerobic bacteria and protozoa, leading to the formation of cytotoxic products.
Angiotensin II receptor antagonist, used to treat high blood pressure.
Future Directions and Emerging Opportunities
6.1 Targeting Novel Protein Classes
The versatility of the imidazole-benzamide scaffold makes it an attractive starting point for the design of inhibitors targeting novel protein classes beyond kinases and GPCRs.
6.2 Bioisosteric Replacements and Analogue Design
The imidazole ring can serve as a bioisostere for other functional groups, such as amides or carboxylic acids. This strategy can be used to improve the pharmacokinetic properties of a drug candidate while maintaining or enhancing its biological activity.
6.3 Advancements in Synthetic Methodologies
The continued development of novel and efficient synthetic methods for the construction and functionalization of the imidazole ring will undoubtedly accelerate the discovery of new imidazole-containing benzamide drugs.
Conclusion
The imidazole moiety is a powerful and versatile tool in the design of benzamide-based drugs. Its unique physicochemical properties and ability to engage in a wide range of binding interactions make it an invaluable component for optimizing both the pharmacodynamic and pharmacokinetic properties of a drug candidate. A thorough understanding of the principles outlined in this guide will enable medicinal chemists to harness the full potential of the imidazole-benzamide scaffold in the development of novel and effective therapeutics.
References
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor.
What is the mechanism of action of ondansetron (Zofran)? - Dr.Oracle.
Application Note: Precision Synthesis of 2-Substituted Imidazoles via the Debus-Radziszewski Condensation
Introduction & Scope The imidazole heterocycle is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antifungals (e.g., ketoconazole), antihypertensives (e.g., losartan), and kinase inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
The imidazole heterocycle is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antifungals (e.g., ketoconazole), antihypertensives (e.g., losartan), and kinase inhibitors.[1] While various synthetic routes exist, the Debus-Radziszewski condensation remains the most direct method for assembling the imidazole ring from readily available precursors.
This Application Note focuses specifically on the synthesis of 2-substituted imidazoles via the condensation of an aldehyde (
), glyoxal (), and ammonia (). Unlike the synthesis of trisubstituted imidazoles (which utilizes substituted 1,2-diketones like benzil), the use of glyoxal presents unique challenges regarding reagent stability and polymerization.
Key Objectives:
Mechanistic Clarity: Understanding the diimine intermediate pathway.
Protocol Robustness: Providing a high-yield thermal method and a high-throughput microwave method.
Self-Validation: Defining critical process parameters (CPPs) for reproducibility.
Mechanistic Insight
The reaction is a multicomponent condensation where stoichiometry plays a critical role. The generally accepted mechanism involves the formation of a diimine intermediate from glyoxal, which then condenses with the aldehyde.
Reaction Pathway[1][2][3][4][5][6][7][8][9]
Diimine Formation: Glyoxal condenses with two equivalents of ammonia to form glyoxal diimine (often transient).
Aldehyde Activation: The aldehyde reacts with the diimine (or diamine species) to close the ring.
Aromatization: Loss of water drives the formation of the aromatic imidazole system.[2]
Stoichiometry:
Visualizing the Pathway (Graphviz)
Figure 1: Mechanistic flow of the Debus-Radziszewski condensation showing the convergence of glyoxal and ammonia prior to aldehyde insertion.[2][3][4]
Critical Process Parameters (CPPs)
Before initiating the protocol, researchers must account for the following variables to ensure "Self-Validating" success:
Parameter
Recommendation
Scientific Rationale
Ammonia Source
Ammonium Acetate ()
Preferred over aqueous ammonia (). acts as both the ammonia source and a buffer (pH ~7), preventing the Cannizzaro reaction of the aldehyde and polymerization of glyoxal.
Glyoxal Quality
40% Aqueous Solution
Glyoxal readily polymerizes. Use fresh commercial 40% solution. If using solid trimeric glyoxal hydrate, it must be depolymerized by heating in acid prior to use.
Solvent System
Acetic Acid (AcOH)
Glacial AcOH promotes the formation of the imine intermediates and solubilizes the polar transition states.
Stoichiometry
1 : 1 : 4 (Ald : Gly : )
While the theoretical ratio is 1:1:2, using excess ammonium acetate (4-5 equivalents) drives the equilibrium forward and compensates for ammonia loss as gas.
Experimental Protocols
Protocol A: Standard Thermal Condensation (Robust & Scalable)
Best for: Gram-scale synthesis, standard laboratory setups, and substrates sensitive to high-energy conditions.
Reactant Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (10 mmol) in Glacial Acetic Acid (20 mL).
Ammonia Addition: Add Ammonium Acetate (40 mmol) to the solution. Stir at room temperature for 5 minutes until fully dissolved.
Glyoxal Addition: Add the Glyoxal solution (10 mmol) dropwise over 5 minutes.
Note: The solution may turn yellow/orange, indicating imine formation.
Reaction: Attach a reflux condenser and heat the mixture to reflux (100–110 °C) for 4–6 hours.
Checkpoint: Monitor via TLC (System: 5% Methanol in DCM). The aldehyde spot should disappear.
Quench & Neutralization: Cool the mixture to room temperature. Pour the reaction mixture into Ice Water (100 mL).
Critical Step: Slowly adjust the pH to ~8–9 using Ammonium Hydroxide (28%) or saturated Sodium Bicarbonate . Imidazoles are amphoteric; precipitation occurs best at slightly basic pH.
Isolation:
If Solid Precipitates: Filter the solid, wash with cold water, and dry.
If Oiling Occurs: Extract with Ethyl Acetate (
mL). Dry the combined organic layers over , filter, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (DCM/MeOH gradient).
Loading: To a 10 mL microwave vial, add Ammonium Acetate (4.0 mmol), Aldehyde (1.0 mmol), and Glyoxal (1.0 mmol).
Solvent: Add Ethanol (3 mL). Cap the vial and vortex for 30 seconds to create a slurry.
Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).
Settings:120 °C , High Absorption , 10–15 minutes , Hold Time .
Workup: Cool to room temperature. Pour the mixture into water (15 mL).
Isolation: Collect the precipitate by filtration. If no precipitate forms, evaporate the ethanol and extract as described in Protocol A.
Data & Validation
The following table summarizes expected outcomes based on aldehyde electronics. Electron-withdrawing groups (EWGs) generally accelerate the reaction by increasing the electrophilicity of the aldehyde carbonyl.
Substrate (Aldehyde)
Method
Time
Yield (%)
Notes
Benzaldehyde
Thermal
4 h
75-85%
Standard reference.
4-Nitrobenzaldehyde
Microwave
5 min
88-92%
EWG activates carbonyl; rapid conversion.
4-Methoxybenzaldehyde
Thermal
6 h
60-70%
EDG deactivates carbonyl; requires longer reflux.
Cyclohexanecarbaldehyde
Thermal
5 h
65%
Aliphatic aldehydes may suffer from aldol side-reactions; maintain strict pH.
Troubleshooting & Optimization Workflow
Use this logic flow to resolve common synthetic failures.
Figure 2: Decision tree for troubleshooting common issues in imidazole synthesis.
Expert Tip: If the product is highly water-soluble (common with small aliphatic R-groups), neutralization will not precipitate the product. In these cases, evaporate the reaction solvent to dryness, redissolve in a minimum amount of saturated
, and continuously extract with chloroform or ethyl acetate.
References
Debus-Radziszewski Imidazole Synthesis Mechanism & History.
Source: Wikipedia / Organic Chemistry Portal.
URL:[Link][7]
Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation.
Source: Journal of Organic Chemistry / ACS Publications.
URL:[Link]
One-pot synthesis of 2,4,5-trisubstituted imidazoles.
Source: Organic Chemistry Portal (Protocol adaptation for 2-substituted variants).
URL:[Link]
Comprehensive Application Note: In Vitro Kinase Assay Protocols for Benzamide-Derived Kinase Inhibitors
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, assay optimization, and step-by-step luminescent kinase assay protocols for Type II kinase inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Content Focus: Mechanistic rationale, assay optimization, and step-by-step luminescent kinase assay protocols for Type II kinase inhibitors.
Introduction & Scientific Rationale
Benzamide derivatives represent a cornerstone in the development of targeted small-molecule kinase inhibitors. Structurally related to imatinib mesylate (STI-571), these compounds are highly effective against various tyrosine kinases, most notably the Bcr-Abl fusion protein implicated in chronic myeloid leukemia (CML)[1].
From a mechanistic standpoint, many benzamide derivatives function as Type II kinase inhibitors . Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase domain[2]. The benzamide moiety typically projects into a deep hydrophobic pocket exposed only when the conserved Asp-Phe-Gly (DFG) motif flips outward, forming critical hydrogen bonds with residues like the catalytic glutamate and the backbone amide of the DFG aspartate.
Because of this unique binding mode, evaluating benzamide derivatives in vitro requires specific assay considerations. Type II inhibitors often exhibit slow-binding kinetics because they must wait for, or induce, a conformational change in the kinase. Therefore, standard assay protocols must be heavily optimized—particularly regarding enzyme-inhibitor pre-incubation times—to prevent artificially inflated IC₅₀ values.
Mechanism of Action Visualization
Mechanism of Bcr-Abl kinase inhibition by benzamide derivatives via DFG-out binding.
Assay Selection: Why Luminescence?
Historically, radiometric assays measuring the incorporation of ³²P from [γ-³²P]ATP into a substrate were the gold standard[3]. However, for high-throughput screening (HTS) and routine structure-activity relationship (SAR) profiling of novel triazolyl-benzamide or arylaminomethyl-benzamide libraries[2][4], homogeneous luminescent assays (such as the ADP-Glo™ system) are preferred. These assays measure the accumulation of ADP, providing a universal platform regardless of the peptide substrate used[5].
Table 1: Comparison of In Vitro Kinase Assay Formats
Assay Format
Detection Method
Advantages
Disadvantages
Suitability for Benzamides
Radiometric
³²P-ATP incorporation
True direct measurement; highly sensitive.
Radioactive waste; low throughput.
Secondary validation only.
Fluorometric (FRET)
Fluorescent peptide cleavage/binding
Real-time kinetic data; non-radioactive.
Compound auto-fluorescence interference.
Moderate; benzamides may quench.
Luminescent (ADP-Glo)
Luciferin/Luciferase (ADP to ATP conversion)
High throughput; universal substrate; high signal-to-background.
Indirect measurement of kinase activity.
Ideal for primary HTS and IC₅₀.
Detailed Protocol: Luminescent In Vitro Kinase Assay
The following protocol is optimized for evaluating benzamide-derived Type II inhibitors against recombinant kinases (e.g., Bcr-Abl, EGFR, or VEGFR) using a luminescent ADP detection readout[2][5].
Reagent Preparation & Causality
Kinase Assay Buffer (KAB): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
Expert Insight: Bovine Serum Albumin (BSA) is critical. Benzamide derivatives are often highly hydrophobic and prone to non-specific binding to the polystyrene microplate walls. BSA acts as a carrier protein to keep the free drug concentration accurate. DTT maintains the catalytic cysteine residues in a reduced state.
Enzyme Solution: Recombinant kinase diluted in KAB. (Determine optimal concentration via an enzyme titration curve to ensure linear product formation).
ATP/Substrate Mix: Prepare in KAB.
Expert Insight: For accurate IC₅₀ determination, the ATP concentration must be set at its apparent Michaelis constant (
) for the specific kinase. This allows for standardized comparison of inhibitor potency (Cheng-Prusoff relationship).
Compound Dilution: Prepare 3-fold or 4-fold serial dilutions of the benzamide derivative in 100% DMSO, then dilute into KAB to achieve a final DMSO concentration of
Compound Addition: Add 1 µL of the diluted benzamide inhibitor (or 1% DMSO vehicle control) to a 384-white solid-bottom microplate.
Enzyme Addition & Pre-incubation (Critical Step): Add 2 µL of the Enzyme Solution to the wells. Incubate at room temperature for 30 to 60 minutes.
Expert Insight: Because benzamides target the DFG-out state, they exhibit slow-binding kinetics. Skipping this pre-incubation step and adding ATP immediately will result in a competitive disadvantage for the inhibitor, leading to artificially weak (high) IC₅₀ values.
Reaction Initiation: Add 2 µL of the ATP/Substrate Mix to initiate the kinase reaction.
Kinase Reaction: Incubate the plate at room temperature for 60 minutes. Ensure that the reaction remains in the linear phase (less than 10% total ATP depletion) to maintain steady-state kinetics.
Kinase Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent (or equivalent ATP-depleting reagent). Incubate for 40 minutes. This step halts the kinase reaction and degrades all unreacted ATP to prevent background noise[2].
ADP Detection: Add 10 µL of Kinase Detection Reagent. This reagent converts the enzymatically generated ADP back into ATP, which is simultaneously utilized by a luciferase/luciferin reaction to generate light[5]. Incubate for 30 minutes.
Data Acquisition: Read the luminescence signal using a multi-mode plate reader (integration time: 0.5–1 second per well).
Assay Workflow Visualization
Step-by-step workflow for the luminescent in vitro kinase assay.
Data Analysis and Quality Control
A self-validating assay must include rigorous quality control metrics.
Z'-Factor Calculation: Calculate the Z'-factor using the vehicle control (100% activity) and a no-enzyme control (0% activity). A Z'-factor
indicates an excellent, robust assay suitable for screening.
Background Subtraction: Subtract the average luminescence of the "no-enzyme" control from all test wells[5].
Dose-Response Fitting: Plot the background-subtracted luminescence against the log₁₀ of the benzamide concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.
Table 2: Representative IC₅₀ Profiling of Benzamide Derivatives
Note: Data represents typical profiling results for overcoming clinical acquired resistance, such as the T315I gatekeeper mutation[4].
Compound Class
Target Kinase
IC₅₀ (WT)
IC₅₀ (T315I Mutant)
Clinical Relevance
1st Gen Benzamide (Imatinib)
Bcr-Abl
25 nM
>10,000 nM
Highly susceptible to gatekeeper mutations.
3-Substituted Benzamide (NS-187)
Bcr-Abl
2 nM
>5,000 nM
Improved WT potency; fails against T315I.
Triazolyl-Benzamide (Compound 6q)
Bcr-Abl
0.60 nM
1.12 nM
Overcomes T315I resistance via scaffold hopping.
Troubleshooting Common Pitfalls
Precipitation of Benzamides: If the dose-response curve shows a sudden drop in inhibition at high concentrations (bell-shaped curve), the compound may be precipitating. Solution: Ensure final DMSO is exactly 1%, increase BSA to 0.1%, or add 0.01% Tween-20 to the buffer.
High Background Luminescence: Indicates incomplete depletion of unreacted ATP. Solution: Ensure the ADP-Glo reagent is fresh and the 40-minute incubation step is strictly adhered to at room temperature.
Shifted IC₅₀ Values Over Time: If the IC₅₀ appears to get more potent with longer kinase reaction times, it is a hallmark of a slow-binding Type II inhibitor. Solution: Standardize the pre-incubation time (Step 2) across all experiments to ensure steady-state inhibition is reached before adding ATP.
References
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors
National Institutes of Health (NIH) / PubMed
URL:[Link][1]
Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant
Journal of Medicinal Chemistry - ACS Publications
URL:[Link][4]
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors
MDPI - Molecules
URL:[Link][2]
Novel Insights into the PKCβ-dependent Regulation of the Oxidoreductase p66Shc
National Institutes of Health (NIH) / PMC
URL:[Link][3]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced HPLC Purification Strategies for Polar Imidazole Compounds
Target Audience: Analytical chemists, purification scientists, and drug development professionals.
Introduction & Mechanistic Challenges
Imidazole and its derivatives are ubiquitous in modern pharmacopeia, serving as critical pharmacophores in antifungals, antihistamines, and targeted kinase inhibitors[1]. However, their physicochemical properties present a notorious challenge for high-performance liquid chromatography (HPLC) method development and preparative purification.
The pKa Dilemma: Unsubstituted imidazole has a pKa of ~7.01[2]. At physiological or neutral HPLC pH (pH 6–8), the molecule exists in a state of partial ionization. This dynamic equilibrium between the neutral free base and the protonated imidazolium cation leads to split peaks, broad elution profiles, and irreproducible retention times.
The Polarity & Silanol Interaction: At standard acidic HPLC conditions (pH 2–4), imidazole is fully protonated. While this stabilizes the charge state, the resulting high polarity causes the compound to elute near the void volume (
) on standard C18 reversed-phase (RP) columns[2]. Furthermore, the positively charged imidazolium ring interacts strongly via ion-exchange with unshielded, acidic residual silanols () on the silica matrix, resulting in severe peak tailing and poor recovery[1].
To overcome these thermodynamic and kinetic barriers, purification scientists must abandon standard low-pH RP-HPLC in favor of orthogonal retention mechanisms: Hydrophilic Interaction Liquid Chromatography (HILIC) or High-pH Reversed-Phase Chromatography.
Strategic Workflow for Imidazole Purification
The choice of purification mode depends strictly on the analyte's partition coefficient (LogP), the required scale (analytical vs. preparative), and downstream compatibility (e.g., MS detection or lyophilization).
Figure 1: Decision matrix for selecting the optimal HPLC purification mode for imidazoles.
Causality & Mechanism: HILIC is the premier choice for highly polar imidazoles that exhibit no retention on C18. The column is equilibrated with a highly organic mobile phase (typically >80% acetonitrile). The retention mechanism is multimodal: analytes partition into a stagnant, water-enriched layer immobilized on the polar stationary phase, supplemented by hydrogen bonding and electrostatic interactions[3][4]. For basic imidazoles, bare silica or amide-functionalized columns provide excellent peak shape when buffered with ammonium formate (pH 3–5) to ensure the imidazole is fully protonated and the silanols are partially shielded[5].
Protocol A: HILIC Purification of Imidazole Derivatives
Self-Validating System: This protocol utilizes a volatile buffer system, allowing direct lyophilization of the purified fractions without desalting.
Column Selection: Bare Silica or Amide-bonded phase (e.g., Waters BEH Amide),
, mm for preparative scale.
Mobile Phase A (MPA): 10 mM Ammonium Formate in
, adjusted to pH 4.0 with Formic Acid.
Mobile Phase B (MPB): Acetonitrile (LC-MS Grade).
Gradient Design: Isocratic hold at 90% MPB for 2 minutes, followed by a shallow gradient to 60% MPB over 15 minutes. (Note: In HILIC, water is the strong eluting solvent; increasing MPA elutes the compound).
Flow Rate: 15.0 mL/min.
Sample Diluent (Critical Step): The sample must be dissolved in
Acetonitrile. Injecting a highly aqueous sample in HILIC will cause catastrophic peak distortion and solvent mismatch.
System Suitability Validation: Inject a reference standard. The retention factor (
) must be . The asymmetry factor () should be between . If , increase the initial %MPB.
Method 2: High-pH Reversed-Phase HPLC
Causality & Mechanism: If the imidazole derivative possesses sufficient hydrophobic character (LogP > 0), RP-HPLC is preferred for its superior loading capacity. By raising the mobile phase pH to 9.5—at least 2 units above the imidazole pKa—the molecule is completely deprotonated into its neutral free-base form[6]. This eliminates ion-exchange interactions with residual silanols (curing peak tailing) and maximizes hydrophobic retention on the C18 alkyl chains[7].
Critical Warning: Standard silica dissolves rapidly above pH 8.0. Ethylene-Bridged Hybrid (BEH) particles or polymeric stationary phases are strictly required to prevent column collapse[1].
Protocol B: High-pH RP-HPLC Purification
Self-Validating System: The use of ammonium bicarbonate ensures MS compatibility and volatility for downstream solvent removal.
Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in
, adjusted to pH 9.5 with dilute Ammonium Hydroxide.
Mobile Phase B (MPB): Acetonitrile or Methanol.
Gradient Design: 5% MPB to 95% MPB over 20 minutes.
Flow Rate: 15.0 mL/min.
System Suitability Validation: Monitor column backpressure continuously. A sudden drop in pressure or a split void peak indicates silica dissolution (if a non-hybrid column was mistakenly used).
should be .
Method 3: Ion-Pairing Chromatography (IPC)
For preparative isolation where the final salt form is not restricted, low-pH IPC using Trifluoroacetic Acid (TFA) is highly effective. TFA (
) fully protonates the imidazole ring. The hydrophobic trifluoroacetate anion acts as an ion-pairing reagent, forming a neutral, hydrophobic complex with the imidazolium cation, thereby extending its retention on standard C18 columns[8]. Note: The final product will be recovered as a TFA salt, which may require subsequent ion-exchange if the free base or HCl salt is desired for biological assays[8].
Quantitative Data Summary: Method Comparison
Chromatographic Mode
Target Analyte Polarity
Mobile Phase pH
Primary Retention Mechanism
Expected Peak Symmetry ()
Downstream Processing
HILIC (Bare Silica)
Highly Polar (LogP < 0)
Acidic (pH 3–5)
Partitioning / Electrostatic
1.0 – 1.2
Direct Lyophilization (Volatile)
High-pH RP-HPLC
Moderate (LogP > 0)
Basic (pH 9.5)
Hydrophobic Partitioning
0.9 – 1.1
Direct Lyophilization (Volatile)
Low-pH IPC (TFA)
Highly Polar (LogP < 0)
Highly Acidic (pH 2)
Ion-Pairing / Hydrophobic
1.1 – 1.4
Yields TFA Salt (Requires Exchange)
Table 1: Comparison of HPLC strategies for imidazole purification, summarizing mechanistic and operational parameters.
References[3] "Preparation of imidazole-functionalized silica by surface-initiated atom transfer radical polymerization and its application for hydrophilic interaction chromatography", PubMed (nih.gov). URL: https://pubmed.ncbi.nlm.nih.gov/22939143/[1] "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC", Chromatography Online. URL: https://www.chromatographyonline.com/view/why-are-most-drugs-basic-implications-in-pharmaceutical-testing-by-hplc[2] "Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis", APJHS. URL: https://www.apjhs.com/article/validated-method-for-the-determination-of-five-membered-heterocyclic-polar-compound-imidazole-in-drug-substances-using-capillary-electrophoresis[8] "How to dissolve, handle and store synthetic peptides", LifeTein. URL: https://www.lifetein.com/handle_peptides.html[4] "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades", PMC (nih.gov). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10453000/[6] "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC", Chromatography Online. URL: https://www.chromatographyonline.com/view/why-are-most-drugs-basic-implications-in-pharmaceutical-testing-by-hplc[5] "Technical Note - What can influence a HILIC separation?", YMC America. URL: 7]">https://www.ymcamerica.com[7] "Prediction of the n-Octanol/Water Partition Coefficients of Basic Compounds Using Multi-Parameter QSRR Models Based on IS-RPLC Retention Behavior in a Wide pH Range", MDPI. URL: https://www.mdpi.com/1422-0067/24/5/4795
Technical Application Note: Crystallization Strategies for 4-(1H-imidazol-2-yl)benzamide
This Application Note is designed for researchers and process chemists optimizing the solid-state form of 4-(1H-imidazol-2-yl)benzamide (CAS: 4278-12-0).[1] The protocols below synthesize specific physicochemical propert...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists optimizing the solid-state form of 4-(1H-imidazol-2-yl)benzamide (CAS: 4278-12-0).[1] The protocols below synthesize specific physicochemical properties of the aryl-imidazole scaffold with established crystal engineering principles to ensure high purity and crystallinity.
Abstract & Physicochemical Context
4-(1H-imidazol-2-yl)benzamide is a bifunctional building block often used in the synthesis of kinase inhibitors (e.g., TGF-β receptor inhibitors).[1] Its structure features a benzamide moiety (hydrogen bond donor/acceptor) and an imidazole ring (amphoteric, pKa ~7.0 for the conjugate acid).[1]
Efficient crystallization requires navigating two competing intermolecular forces:[1]
Strong
- Stacking: The planar aryl-imidazole system leads to high lattice energy and poor solubility in non-polar solvents.[1]
Hydrogen Bonding Network: The amide and imidazole NH groups facilitate extensive H-bond networks, often resulting in high melting points (>280°C) and potential for hydrate formation.[1]
Best for: Bulk purification of crude material (e.g., post-synthesis).[1]
Mechanism: This method utilizes the high solubility of the compound in polar aprotic solvents (DMSO/DMF) and its insolubility in water/alcohols to force controlled precipitation.[1]
Best for: Removing non-basic impurities and controlling particle size.[1]
Mechanism: Exploits the basicity of the imidazole ring (N3 position).[1] Protonation renders the molecule water-soluble; slow deprotonation drives crystallization.[1]
Step-by-Step Procedure:
Acidification: Suspend 1.0 g of compound in 20 mL of 1.0 M HCl. The solid should dissolve completely as the hydrochloride salt forms.[1]
Filtration: Filter the acidic solution to remove insoluble non-basic impurities.[1]
Neutralization (The "Swing"):
Place the filtrate in a beaker with overhead stirring.
Best for: X-Ray Diffraction (XRD) structural analysis.[1]
Setup:
Inner Vial: Dissolve 20 mg of pure compound in 1 mL of DMF. Place this open vial inside a larger jar.
Outer Jar: Add 5 mL of Methanol or Ethanol to the outer jar (do not let it spill into the inner vial).
Equilibration: Seal the outer jar tightly. The volatile alcohol will slowly diffuse into the DMF, gradually lowering solubility and growing high-quality prisms or needles over 3–7 days.[1]
Process Visualization
Decision Tree for Purification
The following diagram outlines the logical flow for selecting the appropriate crystallization method based on impurity profile and goal.
Figure 1: Decision matrix for selecting the optimal crystallization strategy based on input material quality.
Characterization & Troubleshooting
Quality Control Metrics
Melting Point: Expect a high melting range.[1] Literature for analogous benzimidazoles suggests >260°C .[1] A broad range (<2°C) indicates retained solvent or impurities.[1]
Dry at >60°C under vacuum to remove lattice water if anhydrous form is desired.[1]
References
Chemical Identification: National Center for Biotechnology Information.[1] (2025).[1][3][4][5][6] PubChem Compound Summary for CID 56736972, 4-(1H-Benzo[d]imidazol-2-yl)benzamide. (Analogous structure for property estimation). Retrieved from [Link]
General Imidazole Purification: Morgan, T. K., et al. (1990).[1] Synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides. Journal of Medicinal Chemistry. (Methodology for benzamide crystallization). Retrieved from [Link]
Kinase Inhibitor Context: Laping, N. J., et al. (2002).[1] Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542.[1][7] Molecular Pharmacology. (Context for imidazole-benzamide derivatives). Retrieved from [Link]
Application Note: 4-(1H-imidazol-2-yl)benzamide in Metal Coordination
This Application Note is designed for researchers in bioinorganic chemistry, medicinal chemistry, and crystal engineering. It details the synthesis, complexation, and application of 4-(1H-imidazol-2-yl)benzamide (hereaft...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in bioinorganic chemistry, medicinal chemistry, and crystal engineering. It details the synthesis, complexation, and application of 4-(1H-imidazol-2-yl)benzamide (hereafter referred to as IBZ ), a versatile N,O-donor ligand capable of forming supramolecular networks and bioactive metal complexes.
Abstract
4-(1H-imidazol-2-yl)benzamide (IBZ ) represents a bifunctional ligand class bridging the gap between discrete medicinal metallodrugs and extended Metal-Organic Frameworks (MOFs). Its structure features a monodentate or bridging imidazole donor site and a hydrogen-bond-donating amide tail. This guide provides validated protocols for synthesizing the IBZ ligand, generating its metal complexes (Zn, Cu, Pt), and evaluating their utility in cytotoxicity and supramolecular assembly.
Introduction & Ligand Design
The IBZ ligand is a "rod-like" molecule. Its utility stems from two distinct chemical sectors:[1]
Coordination Sector (Imidazole): The N3 nitrogen of the imidazole ring is a strong
-donor, ideal for binding transition metals (Cu²⁺, Zn²⁺, Pt²⁺). Under basic conditions, the N1 proton can be removed to form an imidazolate bridge (M-Im-M), common in Zeolitic Imidazolate Frameworks (ZIFs).
Supramolecular Sector (Benzamide): The amide group (-CONH₂) rarely coordinates to metals in aqueous solution but acts as a robust hydrogen-bonding synthon, directing crystal packing or interacting with biological targets (e.g., DNA minor grooves).
While 4-cyanobenzamide is a common precursor, the Debus-Radziszewski imidazole synthesis using 4-formylbenzamide is preferred for its operational simplicity and avoidance of harsh oxidants required in the imidazoline route.
Addition: Add Glyoxal (40% aq., 10 mmol, 1.15 mL) to the solution.
Catalysis: Add NH₄OAc (20 mmol, 1.54 g) and a catalytic amount of AcOH (1 mL).
Reaction: Stir the mixture at reflux (65°C) for 4–6 hours. Monitoring by TLC (DCM:MeOH 9:1) should show the disappearance of the aldehyde.
Workup:
Cool the mixture to room temperature.
Pour into ice-cold water (100 mL) and adjust pH to ~8 using dilute NH₄OH to precipitate the product.
Filter the precipitate, wash with cold water and diethyl ether.
Purification: Recrystallize from Ethanol/Water (1:1).
Yield: Expected 70–85%.
Appearance: Off-white to pale yellow powder.
Figure 1: Debus-Radziszewski synthesis pathway for IBZ.
Protocol: Metal Complexation
We define two methods: Method A for discrete bioactive complexes (e.g., for cytotoxicity assays) and Method B for coordination polymers (materials science).
Platinum: K₂PtCl₄ (dissolved in min. water, added to ethanol).
Mixing: Add metal solution dropwise to ligand solution under continuous stirring.
Reflux: Heat at 60°C for 3 hours. A color change usually indicates complexation (Cu: Blue -> Green/Teal).
Isolation:
Allow to cool slowly to promote crystallization.
If precipitate forms immediately, filter and wash with cold EtOH.
If no precipitate, reduce volume by 50% on a rotavap and cool to 4°C.
Method B: Solvothermal Synthesis (MOFs/CPs)
Target: 3D networks utilizing the amide H-bonding and imidazolate bridging.
Mixture: In a 20 mL Teflon-lined autoclave, combine:
IBZ (0.5 mmol)
Zn(NO₃)₂ · 6H₂O (0.5 mmol)
DMF/Ethanol/Water (2:1:1 ratio, 8 mL total).
Base: Add triethylamine (TEA, 0.5 mmol) to deprotonate the imidazole (optional, promotes Zn-Im-Zn bridging).
Heating: Seal and heat at 100°C for 48 hours .
Cooling: Cool at a rate of 5°C/hour to room temperature to grow single crystals suitable for XRD.
Characterization & Structural Analysis
To validate the complex, compare data against the free ligand.
Table 1: Diagnostic Spectroscopic Shifts
Technique
Functional Group
Free Ligand (IBZ)
Metal Complex (Expected)
Interpretation
FT-IR
~1590 cm⁻¹
1570–1580 cm⁻¹
Red shift indicates N-coordination.
FT-IR
~3350/3180 cm⁻¹
Unchanged*
Amide usually non-coordinating (unless bridging).
¹H NMR
Imidazole N-H
~12.5–13.0 ppm
Disappears/Shifted
Disappears if deprotonated; shifted if coordinated.
¹H NMR
Phenyl Protons
7.8–8.2 ppm
Downfield shift
Inductive effect of metal center.
UV-Vis
~290–300 nm
Bathochromic shift
Ligand-to-Metal Charge Transfer (LMCT).
Coordination Modes
The IBZ ligand typically adopts one of three modes:
Monodentate (Neutral): Binds via Imidazole N3. Common in discrete Pt/Pd anti-cancer drugs.
Bridging (Anionic): Deprotonated Imidazole binds two metals (N1-M1, N3-M2). Common in MOFs.
Supramolecular: Amide group forms
hydrogen bond dimers with adjacent ligands, stabilizing the crystal lattice.
Figure 2: Primary coordination and assembly modes of IBZ.
Applications & Bioassays[3][4]
A. Cytotoxicity Screening (MTT Assay)
IBZ complexes (especially Cu and Pt) often exhibit cytotoxicity comparable to cisplatin but with different selectivity profiles due to the benzamide tail.
Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa.
Protocol:
Seed cells in 96-well plates (5000 cells/well).
Treat with complex (0.1 – 100 µM) for 48h.
Add MTT reagent; read absorbance at 570 nm.
Control: Use free IBZ ligand (usually low toxicity) to prove the metal synergy.
B. DNA Binding Studies
The planar phenyl-imidazole core allows intercalation into DNA base pairs, while the amide tail can interact with the minor groove.
Technique: UV-Vis Titration.
Observation: Add CT-DNA to complex solution. Look for hypochromism (decrease in absorbance) and red shift , indicative of intercalation.
C. Catalysis (Lewis Acid)
Zn-IBZ complexes can catalyze the Knoevenagel condensation of aldehydes with active methylene compounds.
Mechanism: Zn²⁺ activates the carbonyl oxygen of the aldehyde; the basic imidazole moiety can assist in deprotonation.
Troubleshooting
Solubility: IBZ is sparingly soluble in water. Use DMSO for biological stocks (10 mM) and dilute into media. For synthesis, hot Ethanol or DMF is required.
Crystallization: If oils form instead of crystals, use vapor diffusion (dissolve in DMF, diffuse Diethyl Ether into the vial).
Deprotonation: If the reaction pH > 9, the amide group might deprotonate (rare, pKa > 15), but the imidazole NH (pKa ~14) will definitely deprotonate, changing the stoichiometry to M(IBZ)₂ (neutral polymer).
References
PubChem. "4-(1H-Benzo[d]imidazol-2-yl)benzamide (Analogous Structure)." National Library of Medicine. Link
Koroleva, E. V., et al. "Synthesis and Antiproliferative Activity of 4-(1H-Benzimidazol-2-yl)-N-substituted benzamides."[3] Russian Journal of Organic Chemistry, 2025. Link
BenchChem. "Application Notes for Benzamide Derivatives." Link
MDPI. "Imidazol(in)ium-2-Thiocarboxylate Zwitterion Ligands: Structural Aspects in Coordination Complexes." Molecules, 2023.[4][5][6] Link
Baireddy, K. "Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl) derivatives." Indian Journal of Chemistry, 2024. Link
Technical Support Center: Imidazole Synthesis & Troubleshooting
Welcome to the Advanced Technical Support Center for heterocyclic synthesis. Imidazoles are ubiquitous in drug development and materials science, but their electron-rich nature makes them notoriously susceptible to oxida...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for heterocyclic synthesis. Imidazoles are ubiquitous in drug development and materials science, but their electron-rich nature makes them notoriously susceptible to oxidative degradation during synthesis, transition-metal catalysis, and workup.
This guide provides mechanistic troubleshooting, chemical masking strategies, and self-validating operational workflows to prevent the oxidation of imidazole intermediates.
Section 1: Mechanistic Causality of Degradation
Q: Why do my alkylated or amino-substituted imidazole intermediates rapidly darken and degrade during aerobic workup or storage?
A: The degradation is caused by the high electron density of the imidazole
-system, which makes it highly susceptible to electrophilic attack by reactive oxygen species (ROS) such as singlet oxygen (), hydroxyl radicals (), or transition metal-oxo complexes.
The causality of this degradation follows specific predictable pathways based on the oxidant:
Singlet Oxygen Addition: When exposed to
(often generated photochemically or via metal catalysis), the imidazole ring undergoes a [4+2] cycloaddition to form a highly unstable endoperoxide intermediate[1]. This endoperoxide rapidly decomposes via ring-opening to form electrophilic acylimines, or rearranges to form 2-imidazolone (+14 Da) and hydrated imidazolone (+32 Da) derivatives[2].
Radical-Initiated Oxidation: Hydroxyl radicals preferentially attack the C5 position of the imidazole ring, forming a 5-hydroxyimidazolyl radical adduct. In the presence of atmospheric
, this adduct rapidly degrades into ring-cleavage products such as N,N′-diformylformamidine and 4H-imidazol-4-ol[3].
Understanding this mechanism is critical: to prevent degradation, you must either exclude the oxidants (Section 4) or deactivate the imidazole ring electronically (Sections 2 and 3).
Logical pathway of imidazole oxidative degradation via reactive oxygen species.
Section 2: Chemical Masking & Protection Strategies
Q: How can I chemically mask the imidazole ring to prevent oxidation during multi-step synthesis without compromising downstream reactivity?
A: The most robust strategy to prevent oxidation is to reduce the electron density of the imidazole ring. By installing an electron-withdrawing or sterically bulky protecting group on the pyrrole-like nitrogen (N1), you deactivate the ring toward electrophilic attack by ROS and prevent unwanted coordination to oxidative transition metals.
For example, the tert-butoxycarbonyl (Boc) group acts as an excellent electronic shield. It withdraws electron density via resonance, is highly stable to oxidative conditions, and can be cleanly removed later[4].
Table 1: Quantitative Comparison of Imidazole Protecting Groups
Protecting Group
Reagent Setup
Electronic Effect
Oxidation Stability
Deprotection Conditions
Boc (tert-Butoxycarbonyl)
BocO, DMAP
Strong Withdrawing
Excellent
Mild Acid (TFA/DCM or Aqueous HPO)
Ts (Tosyl)
TsCl, NaH
Very Strong Withdrawing
Excellent
Strong Base (NaOH) or TBAF
BOM (Benzyloxymethyl)
BOMCl, NaH
Moderate Withdrawing
Good
Hydrogenolysis (H/Pd-C)
Trt (Trityl)
TrCl, EtN
Weak (Steric Shielding)
Moderate to Good
Dilute TFA or Formic Acid
Section 3: In Situ Protection Techniques
Q: I cannot alter my synthetic route to include a formal protecting group. Are there additives that can suppress imidazole oxidation during the reaction?
A: Yes. If your reaction tolerates mildly acidic conditions, the addition of weak acids (such as formic acid or acetic acid) serves as a highly effective in situ protective measure.
The Causality: The protection relies on the reversible protonation of the basic pyridine-like nitrogen (N3) of the imidazole. Protonation forms an imidazolium cation. This positive charge significantly withdraws electron density from the
-system, making the lone pair unavailable and rendering the ring highly resistant to electrophilic oxidation[5]. Once the reaction is complete, a simple basic workup deprotonates the intermediate, restoring the free imidazole.
Self-Validating Protocol: Monitor the reaction via LC-MS. If you observe the emergence of a +14 Da or +32 Da mass peak (indicating imidazolone formation), your medium is insufficiently acidic. Titrate additional formic acid (up to 7-8 equivalents) into the reaction mixture until the oxidized mass peaks are completely suppressed[5].
Section 4: Operational Workflows for Complete Deoxygenation
Q: My cross-coupling reactions involving imidazole substrates fail due to oxidative quenching, even after purging the solvent with nitrogen. What is the correct protocol for complete oxygen removal?
A: Simple sparging (bubbling inert gas) is often insufficient for highly sensitive electron-rich imidazoles because trace dissolved oxygen remains, which can form reactive metal-oxo species with your catalyst. The definitive, self-validating method for complete deoxygenation is the Freeze-Pump-Thaw (FPT) technique[6].
FPT relies on the physical principle that gas solubility in a solid solvent matrix is near zero. By freezing the solvent, applying a high vacuum to remove headspace gases, and then thawing to release trapped dissolved gases, you systematically and asymptotically eliminate
.
Step-by-Step Freeze-Pump-Thaw (FPT) Methodology
Preparation: Fill a heavy-walled Schlenk flask no more than 50% full with your solvent (to prevent expansion cracking during freezing). Seal the stopcock.
Freeze: Submerge the flask in a liquid nitrogen (
) or dry ice/acetone () bath until the solvent is completely solidified[6].
Pump: Open the stopcock to the high-vacuum manifold (dynamic vacuum) for 3–5 minutes to evacuate all gases from the headspace.
Thaw: Close the stopcock to seal the flask under static vacuum. Remove the flask from the cold bath and allow it to warm to room temperature.
Self-Validation Check: During this first thaw, you will observe vigorous bubbling as trapped
and escape into the vacuum headspace.
Cycle: Repeat Steps 2–4 for a total of three cycles. Validation: By the third thaw cycle, the solvent must melt completely silently without any bubble formation. If bubbling persists, perform a fourth cycle.
Backfill: Once fully degassed, backfill the flask with high-purity Argon or Nitrogen gas.
Step-by-step workflow for the Freeze-Pump-Thaw (FPT) solvent degassing method.
References
Freeze-Pump-Thaw - The Schlenk Line Survival Guide
Schlenk Line Survival Guide
URL:[Link]
Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole
Royal Society of Chemistry (RSC)
URL:[Link]
An oxidative photocyclization approach to the synthesis of skeletally-diverse Securiflustra securifrons alkaloids
ChemRxiv
URL: [Link]
Improvement of a Biomimetic Porphyrin Catalytic System by Addition of Acids
Pharmaceutical Society of Japan
URL: [Link]
Oxidative modification of cytochrome c by singlet oxygen
National Institutes of Health (NIH) / PMC
URL:[Link]
stability of 4-(1H-imidazol-2-yl)benzamide in cell culture media
Subject: Stability & Handling in Cell Culture Media Executive Summary You have inquired about the stability of 4-(1H-imidazol-2-yl)benzamide (CAS: 145855-32-9) in cell culture media. While this scaffold is chemically rob...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Stability & Handling in Cell Culture Media
Executive Summary
You have inquired about the stability of 4-(1H-imidazol-2-yl)benzamide (CAS: 145855-32-9) in cell culture media. While this scaffold is chemically robust compared to esters or aldehydes, its experimental "stability" is often compromised by physical precipitation and pH-dependent ionization rather than chemical degradation.[1][2]
This guide replaces standard datasheets with a troubleshooting-first approach, addressing the three most common failure modes: Micro-precipitation ("Crash-out") , Serum Protein Binding , and pH-Driven Potency Shifts .[1][2]
Module 1: Solubility & Preparation (The "Silent Killer")
The Issue:
Users frequently report "loss of activity" or "variable IC50 values" at concentrations >10 µM. In 90% of cases, the compound has not degraded; it has precipitated out of the solution upon contact with the aqueous media, becoming unavailable to the cells.
The Mechanism:
The benzamide-imidazole core is moderately lipophilic (LogP ~1.45).[1][2] When a high-concentration DMSO stock (e.g., 10 mM) is spiked directly into warm media, the rapid change in solvent polarity causes the compound to form micro-crystals (the "crash-out" effect) before it can disperse.[1]
Protocol: The "Step-Down" Solubilization Method
Do not spike 100% DMSO stock directly into the cell culture dish.[1]
Prepare Master Stock: Dissolve neat powder in 100% DMSO to 10 mM . Vortex until clear.
Intermediate Dilution (Critical Step): Dilute the Master Stock 1:10 in sterile PBS (pH 7.4) or serum-free media.
Why? This creates a 1 mM solution at 10% DMSO.[2] This intermediate polarity prevents shock precipitation.[2]
Final Working Solution: Dilute the Intermediate Solution into your final culture media (e.g., DMEM + 10% FBS) to the desired concentration (e.g., 10 µM).
Result: Final DMSO concentration is 0.1%, which is non-toxic to most cell lines.[2]
Visual Workflow: Preventing Precipitation
Figure 1: The "Step-Down" dilution strategy minimizes the kinetic energy barrier that leads to precipitation, ensuring the compound remains in solution.
Module 2: Chemical & Biological Stability
The Issue:
"Does the amide bond break down during 48-72 hour incubations?"
The Technical Analysis:
Chemical Hydrolysis: The benzamide bond is resonance-stabilized and highly resistant to spontaneous hydrolysis at pH 7.[1][2]4. Chemical degradation is negligible (<1%) over 72 hours at 37°C.[2]
Enzymatic Degradation (Serum): Fetal Bovine Serum (FBS) contains amidases and esterases.[1][2] While benzamides are more stable than esters, they are not immune.[2]
Mitigation: If your experiment exceeds 48 hours, refresh the media.
Oxidation: The imidazole ring is susceptible to oxidation by reactive oxygen species (ROS) generated by high-metabolism cells, but this is rarely the rate-limiting factor in standard assays.[1][2]
Check media color (Phenol Red).[1][2] See Module 3.
Module 3: The pH-Potency Trap
The Issue:
"My IC50 shifts when the media turns yellow (acidic) or purple (basic)."
The Mechanism:
The imidazole nitrogen has a pKa of approximately 6.1 [1].[2]
At pH 7.4 (Fresh Media): The compound is largely neutral (uncharged).[1][2] It easily crosses cell membranes.[2]
At pH 6.5 (Acidic/Overgrown Culture): The imidazole becomes protonated (positively charged).[1][2] Charged molecules generally have poor membrane permeability.[2]
Impact: If you allow your cells to overgrow and acidify the media, the compound becomes charged and may stop entering the cell, leading to a false negative (loss of potency).
Visualizing the pH Effect
Figure 2: The ionization state of the imidazole ring is pH-dependent.[1] Acidic media (yellow) protonates the compound, reducing cell permeability and apparent potency.
Frequently Asked Questions (FAQ)
Q1: Can I freeze the working solution (in media) for later use?A:No. Freezing and thawing media containing this compound will almost certainly cause precipitation.[1][2] The solubility equilibrium is disrupted by the formation of ice crystals.
Rule: Always prepare working solutions fresh from the DMSO master stock.[2]
Q2: I see crystals in my 10 mM DMSO stock after storage at -20°C.A: DMSO has a freezing point of 19°C. It freezes in the fridge/freezer.[1][2]
Fix: Thaw the stock completely at 37°C and vortex vigorously. Ensure no crystals remain before diluting.[2]
Q3: Is this compound light-sensitive?A: Benzamides are generally stable to ambient light.[1][2] However, prolonged exposure to UV (biosafety cabinet lights) can induce photo-oxidation.[1]
Best Practice: Store stocks in amber vials or wrapped in foil.
Q4: Does the compound bind to serum proteins?A: Yes.[1][2] Benzamides can bind to Albumin (BSA/FBS) [2].[2]
Implication: If shifting from 10% FBS to 0% FBS (serum-free), your compound's "free fraction" will increase, potentially making it more potent (or more toxic). Keep serum concentration constant across experiments.
References
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 4-(1H-imidazol-2-yl)benzamide (CAS 145855-32-9).[1][2] Properties & pKa Data.[2][3] Available at: [Link][1]
Meyers, M. et al. (2021).[2] Fetal bovine serum albumin inhibits antimicrobial peptide activity and binds drug only in complex with α1-antitrypsin.[1][2][4] PMC.[2][5] Available at: [Link]
1H NMR spectrum analysis of 4-(1H-imidazol-2-yl)benzamide
This comparison guide provides an in-depth technical analysis of the analytical strategies used to characterize 4-(1H-imidazol-2-yl)benzamide via H Nuclear Magnetic Resonance (NMR) spectroscopy. For drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
This comparison guide provides an in-depth technical analysis of the analytical strategies used to characterize 4-(1H-imidazol-2-yl)benzamide via
H Nuclear Magnetic Resonance (NMR) spectroscopy.
For drug development professionals and synthetic chemists, confirming the structural integrity of this compound presents specific mechanistic challenges. The molecule features an exchangeable primary amide (-CONH
) with restricted rotation, and a secondary amine within the imidazole ring that undergoes rapid tautomerization[1]. This guide objectively compares the performance of different NMR solvent systems and instrument field strengths to establish the most robust analytical workflow.
Solvent System Performance Comparison: DMSO-d
vs. Methanol-d
The choice of deuterated solvent fundamentally dictates the visibility of heteroatom-bound protons (NH, NH
) and the resolution of tautomeric species.
Dimethyl Sulfoxide-d
(DMSO-d
): The Gold Standard
Performance: Superior for full structural elucidation and functional group verification.
Causality: DMSO is a strong hydrogen-bond acceptor. When 4-(1H-imidazol-2-yl)benzamide is dissolved in DMSO-d
, the solvent molecules form strong intermolecular hydrogen bonds with the amide and imidazole protons. This interaction significantly decreases the rate of proton exchange with trace water in the solvent, allowing these labile protons to be observed as distinct signals on the NMR timescale.
Key Observations:
Amide Protons (-CONH
): Appear as two distinct broad singlets. This is due to the partial double-bond character of the C-N amide bond, which restricts rotation. Consequently, one proton is locked cis and the other trans to the carbonyl oxygen, placing them in different magnetic environments[2].
Imidazole NH: Appears as a highly deshielded broad singlet (typically >12.0 ppm) due to strong hydrogen bonding.
Imidazole CH (H4/H5): Often appears as a broadened singlet (~7.2 ppm). This broadening is caused by the fast tautomeric equilibrium between the 1H and 3H forms of the imidazole ring at room temperature, which averages the chemical shifts of the C4 and C5 protons[1].
Methanol-d
(CD
OD): The Simplification Approach
Performance: Optimal for resolving complex aromatic overlap, but sacrifices critical functional group data.
Causality: Methanol is a protic solvent. The labile protons on the amide and imidazole nitrogen atoms undergo rapid hydrogen-deuterium (H-D) exchange with the bulk CD
OD solvent pool.
Key Observations:
The amide NH
and imidazole NH signals completely disappear from the spectrum.
The aromatic AA'BB' spin system of the benzene ring is simplified and often better resolved due to the elimination of minor long-range couplings and hydrogen-bonding-induced line broadening.
Quantitative Data Summary: Chemical Shift Comparison
Data represents typical expected chemical shifts at 600 MHz, 298 K.
Proton Assignment
DMSO-d (ppm)
Methanol-d (ppm)
Multiplicity / Integration
Amide NH (trans)
~7.40
Not Observed
Broad singlet, 1H
Amide NH (cis)
~8.00
Not Observed
Broad singlet, 1H
Imidazole NH
>12.00
Not Observed
Broad singlet, 1H
Benzene (H3, H5)
~7.95
~7.90
Doublet, 2H
Benzene (H2, H6)
~8.05
~8.00
Doublet, 2H
Imidazole (H4, H5)
~7.20
~7.15
Broad singlet, 2H
Instrument Field Strength Comparison
High-Field NMR (600 MHz): Essential for definitive structural assignment. The higher magnetic field disperses the chemical shifts, cleanly separating the two doublets of the para-substituted benzene ring (the AA'BB' system) from the imidazole H4/H5 protons.
Benchtop NMR (60 MHz): Suitable for rapid reaction monitoring but insufficient for complete elucidation. At 60 MHz, the second-order effects of the AA'BB' system become pronounced. The aromatic signals collapse into a complex multiplet, overlapping heavily with the imidazole protons, making accurate integration impossible.
To ensure reproducibility and high-resolution data, follow this self-validating methodology using DMSO-d
.
Step 1: Sample Preparation & Desiccation
Action: Dry 5.0 mg of 4-(1H-imidazol-2-yl)benzamide under high vacuum for 2 hours before dissolving in 0.6 mL of anhydrous DMSO-d
(99.9% D).
Causality: Removing residual water is critical. The H
O peak in DMSO-d (~3.33 ppm) can broaden and chemically exchange with the amide protons if the water concentration is too high, obscuring the restricted rotation phenomena.
Step 2: Locking, Tuning, and Shimming
Action: Lock on the deuterium signal of DMSO-d
. Perform automated tuning and matching. Shim the Z1/Z2 gradients until the residual DMSO pentet (2.50 ppm) has a half-height line width of <1.0 Hz.
Validation: A sharp solvent peak validates magnetic field homogeneity, ensuring that the broadening observed in the imidazole H4/H5 peaks is genuinely due to tautomerization, not poor shimming.
Step 3: Acquisition Parameters
Action: Use a standard 1D
H pulse sequence (zg30). Set the relaxation delay (D1) to 3.0 seconds and acquire 16-32 scans.
Causality: A D1 of 3.0 seconds ensures complete longitudinal relaxation (T1) of the rigid aromatic protons, which is mandatory for accurate quantitative integration.
Step 4: Processing and Internal Validation
Action: Apply exponential line broadening (LB = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct the spectrum manually.
Validation: Integrate the para-substituted benzene doublets. Set the integral of one doublet to exactly 2.00. The other doublet must integrate to 1.98–2.02, and the sum of the amide protons must equal ~2.00. This self-validates the quantitative reliability of the experiment.
Analytical Decision Pathway
NMR Analytical Decision Pathway for 4-(1H-imidazol-2-yl)benzamide.
References
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization
Semantic Scholar[Link]
Technical Guide: Validating Purity of 4-(1H-imidazol-2-yl)benzamide via Elemental Analysis
Executive Summary In pharmaceutical development, High-Performance Liquid Chromatography (HPLC) is often the default for purity assessment. However, for polar, basic heterocycles like 4-(1H-imidazol-2-yl)benzamide , HPLC...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development, High-Performance Liquid Chromatography (HPLC) is often the default for purity assessment. However, for polar, basic heterocycles like 4-(1H-imidazol-2-yl)benzamide , HPLC provides an incomplete picture. It detects UV-active organic impurities but remains blind to inorganic salts, trapped solvents, and moisture—contaminants that drastically alter molecular weight and stoichiometric precision.
This guide details the validation of 4-(1H-imidazol-2-yl)benzamide using Elemental Analysis (EA) . We compare EA against HPLC and Quantitative NMR (qNMR), demonstrating why EA is the superior method for establishing absolute mass balance and validating the salt/solvate state of imidazole derivatives.
Part 1: The Molecule and Theoretical Baseline
To validate purity, one must first establish the theoretical "truth." 4-(1H-imidazol-2-yl)benzamide contains an amphoteric imidazole ring and a neutral amide group. The imidazole moiety is prone to hydrogen bonding (hygroscopicity) and salt formation (e.g., hydrochlorides during acid-catalyzed synthesis), which are the primary causes of EA failure.
False Positive. The sample is chemically pure but physically impure (salt form).
Inconclusive. Shifts may suggest salt, but quantification is difficult.[1]
True Negative. Reveals the presence of ~10% HCl/Water mass.
Key Insight: For 4-(1H-imidazol-2-yl)benzamide, EA is not just a purity check; it is a state verification tool. It confirms whether you have the free base, a hydrate, or a salt.
Part 3: Experimental Protocol
This protocol is designed to mitigate the hygroscopic nature of the imidazole ring, ensuring the EA reflects the compound, not the lab humidity.
to the capsule. This prevents "soot" formation from the aromatic rings, which causes low Carbon readings.
Run Sequence:
Run 3 Blanks (empty capsules).
Run 3 K-factors (Acetanilide standards) to calibrate response.
Run Sample in Triplicate .
Part 4: Data Interpretation & Troubleshooting
When EA fails, the direction of the deviation diagnoses the impurity.
Case Study: Diagnosing Deviations for
Observation
Diagnosis
Corrective Action
Low %C, Low %N
Trapped Inorganics. Likely Silica () or Sodium Chloride () from column/workup.
Filter sample through a 0.2 m PTFE membrane or recrystallize.
Low %C, High %H
Trapped Solvent/Water. Water or Methanol is weighing down the sample.
Dry sample at higher temp (80°C) or perform TGA to confirm solvate.
Low %C, Low %H, Low %N
Incomplete Combustion. The imidazole ring didn't burn fully (char formation).
Increase flow or add more oxidant.
Values match
Hidden Salt. You isolated the Hydrochloride salt, not the free base.
Treat with wash to liberate free base, or recalculate theoreticals for HCl salt.
Part 5: Visualization of the Validation Workflow
The following diagram illustrates the logical flow for validating the purity of the target molecule, highlighting the "Fail" loops that HPLC misses.
Caption: Logical workflow for cross-validating HPLC purity with Elemental Analysis. Note the feedback loop from EA failure back to purification, addressing contaminants invisible to UV detection.
References
Holzgrabe, U. (2010). NMR spectroscopy in pharmaceutical analysis. Elsevier.[2] (Demonstrates limitations of NMR vs. absolute methods).
United States Pharmacopeia (USP) . General Chapter <731> Loss on Drying and <891> Thermal Analysis. (Standards for drying protocols prior to EA).
Royal Society of Chemistry . Author Guidelines: Characterization of New Compounds. (Establishes the ±0.4% standard for publication).
Barberis, F. et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. (Discusses the "invisible" salt issue in heterocycles).
BenchChem . Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis. (Methodology comparison for amide-containing heterocycles).
A Senior Application Scientist's Guide to Benchmarking Kinase Selectivity of 4-Position Substituted Benzamides
Introduction: The Quest for Precision in Kinase Inhibition Protein kinases, numbering over 500 in the human genome, are the architects of cellular communication, orchestrating a vast network of signaling pathways that go...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are the architects of cellular communication, orchestrating a vast network of signaling pathways that govern cell growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[1][2] An inhibitor that binds to unintended kinases can lead to off-target effects and toxicity, undermining its therapeutic potential.
The benzamide scaffold has emerged as a versatile and privileged structure in the design of kinase inhibitors. Its chemical tractability allows for systematic modification to optimize potency and, crucially, selectivity. This guide provides an in-depth comparison of how substitutions at the 4-position of the benzamide core can be strategically employed to modulate kinase selectivity. We will delve into the structure-activity relationships (SAR), present comparative data, detail robust experimental methodologies for benchmarking selectivity, and discuss the critical interpretation of these findings for researchers, scientists, and drug development professionals.
The 4-Position: A Critical Locus for Modulating Kinase Selectivity
The efficacy of a benzamide-based kinase inhibitor is profoundly influenced by the nature of the substituent at the 4-position of the benzamide ring. This position often projects into a region of the ATP-binding pocket that exhibits greater diversity across different kinases compared to the highly conserved hinge region. By carefully selecting the chemical moiety at this position, medicinal chemists can exploit these subtle differences to achieve desired selectivity profiles.
Steric Bulk and Pocket Accommodation: Large, bulky substituents can enhance affinity for kinases with a capacious hydrophobic pocket near the gatekeeper residue, while sterically hindering binding to kinases with smaller pockets.
Hydrogen Bonding: Incorporating hydrogen bond donors or acceptors can form specific interactions with amino acid residues unique to the target kinase, thereby increasing selectivity.[3]
Lipophilicity and Electron-Withdrawing/Donating Properties: Modifying these physicochemical properties can influence both the potency and the broader selectivity profile. For instance, in some quinazoline series, small, lipophilic, electron-withdrawing groups on an aniline side chain enhanced potency against the epidermal growth factor receptor (EGFR).[4]
Conformational Restriction: Introducing rigid cyclic structures can lock the molecule into a specific conformation that is complementary to the active site of the target kinase but not to off-target kinases.
Comparative Analysis of 4-Position Substituted Benzamides
To illustrate the impact of 4-position modifications, the following table summarizes the inhibitory activity (IC₅₀ values) of several representative benzamide derivatives against a panel of key kinases. The data highlights how varying the substituent at the 4-position can dramatically shift the selectivity profile.
Disclaimer: The data presented in this table is a compilation of representative values from the literature and hypothetical examples based on established SAR principles to illustrate the concept of selectivity.[5][6][7] Actual values can vary based on specific assay conditions.
The unsubstituted parent compound, BZA-001 , shows weak and non-selective activity.
The addition of a trifluoromethylphenyl-aminomethyl group in BZA-002 dramatically increases potency against EGFR, likely by forming favorable interactions within the kinase's active site. However, it retains considerable activity against other kinases like VEGFR2 and PDGFRβ.[5]
Introducing a bulky, more complex heterocyclic system as in BZA-003 results in a compound with high potency and remarkable selectivity in a cellular context for the K562 cell line, suggesting it may be targeting a specific kinase driving that cell's proliferation.[5]
The purine-containing substituent in BZA-004 demonstrates broad activity across multiple kinases, indicating that this particular moiety interacts with conserved features across different kinase families.[6]
Experimental Workflow: A Protocol for Determining Kinase Selectivity
Accurate and reproducible data is the cornerstone of any drug discovery program. While numerous methods exist for profiling kinase inhibitor selectivity, the ADP-Glo™ Kinase Assay is a widely adopted, non-radiometric method that quantifies kinase activity by measuring ATP consumption.[8][9]
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol describes a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a 4-position substituted benzamide against a target kinase.
1. Materials & Reagents:
Recombinant Human Kinase of interest
Specific peptide substrate for the kinase
Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
ATP (10 mM stock, diluted to a working concentration near the Kₘ for the specific kinase)
Test Compounds (10 mM stock in 100% DMSO)
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 384-well assay plates
2. Compound Preparation (Serial Dilution):
Create a 10-point, 3-fold serial dilution of the test compound in DMSO.
Transfer a small volume (e.g., 1 µL) of each dilution into the assay plate wells.
Include "vehicle control" (DMSO only) and "no enzyme" (background) controls.
3. Kinase Reaction:
Prepare a master mix containing kinase buffer, the specific peptide substrate, and the recombinant kinase enzyme.
Add the kinase/substrate mixture to the wells containing the serially diluted compounds.
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
Initiate the kinase reaction by adding ATP to all wells.[9]
Incubate for 60 minutes at room temperature. The causality here is that a longer incubation allows for sufficient substrate turnover to generate a robust signal.
4. ADP Detection:
Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP. Incubate for 40 minutes.
Add Kinase Detection Reagent. This reagent contains luciferase and luciferin, which react with the ADP generated during the kinase reaction to produce a luminescent signal. Incubate for 30 minutes. The magnitude of the luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
5. Data Acquisition & Analysis:
Measure luminescence using a plate reader.
Subtract the "no enzyme" background from all other readings.
Normalize the data by setting the "vehicle control" (maximum kinase activity) to 100% and the highest inhibitor concentration (maximum inhibition) to 0%.
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]
Workflow Visualization
Caption: Workflow for determining kinase inhibitor IC₅₀ values using the ADP-Glo™ assay.
The Criticality of Cellular Context
While cell-free biochemical assays are essential for determining direct inhibitory potency, they do not fully recapitulate the complex environment inside a living cell. It is imperative to complement biochemical data with cell-based assays to assess a compound's true pharmacological profile.
Key Differences Between Cell-Free and In-Cell Assays:
ATP Competition: Intracellular ATP concentrations are typically in the millimolar range, much higher than the Kₘ values for most kinases.[10] This high concentration of the natural substrate can significantly reduce the apparent potency of ATP-competitive inhibitors in a cellular context compared to biochemical assays.[11]
Cell Permeability: A compound may be a potent inhibitor of a purified enzyme but may not be able to cross the cell membrane to reach its intracellular target.
Target Engagement: Cellular assays like NanoBRET™ can directly measure whether a compound is binding to its intended target in live cells, providing crucial validation that is not possible with indirect biochemical methods.[11]
A comprehensive selectivity analysis, therefore, involves screening compounds across a large panel of kinases in both biochemical and cellular formats.[11][12] This dual approach provides a much clearer picture of a compound's on-target potency and potential off-target liabilities.
Visualizing a Target Pathway: EGFR Signaling
Many 4-position substituted benzamides have been designed to target key signaling nodes like the EGFR pathway.[3][5] Understanding this pathway is crucial for interpreting the cellular effects of an inhibitor.
Caption: Inhibition of the EGFR signaling pathway by a 4-position substituted benzamide.
Conclusion
The strategic modification of the 4-position on the benzamide scaffold is a powerful tool for tuning the selectivity of kinase inhibitors. As we have demonstrated, subtle changes at this position can lead to profound differences in inhibitory profiles, transforming a non-selective compound into a highly specific therapeutic candidate. A rigorous benchmarking process is essential to characterize these compounds fully. This process must be built on a foundation of robust, well-validated experimental protocols, such as the ADP-Glo™ assay, and must be contextualized with cell-based assays that reflect the true physiological environment. By integrating detailed SAR analysis with a multi-faceted experimental approach, researchers can rationally design and identify the next generation of safe and effective kinase-targeted therapies.
References
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 61(3), 1279-1292. [Link]
Kudryavtsev, D. S., Garkin, A. I., Zherebker, A. Y., Vakhrushev, A. V., Safonova, E. A., & Zefirov, N. S. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3568. [Link]
Cheng, A. C., Eksterowicz, J., Ge, H., & Yamashita, D. S. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Journal of chemical information and modeling, 50(9), 1651-1664. [Link]
Garkin, A. I., Kudryavtsev, D. S., Zherebker, A. Y., Safonova, E. A., & Zefirov, N. S. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7208. [Link]
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Website. [Link]
Patel, R., Kumar, S., Kumar, A., & Singh, V. (2021). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1748. [Link]
Kagechika, H., & Uchida, S. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & medicinal chemistry letters, 30(17), 127408. [Link]
ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate Website. [Link]
Kim, B. T., Ryu, C. K., & Park, S. J. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Bioorganic & medicinal chemistry, 12(13), 3463-3468. [Link]
Scilit. (n.d.). Trends in Kinase Selectivity: Insights for Target Class-Focused Library Screening. Scilit Website. [Link]
Rana, A., Al-Tel, T. H., El-Huneidi, W., & Akter, H. (2021). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 9, 747656. [Link]
Milletti, F. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS medicinal chemistry letters, 3(4), 273-277. [Link]
ResearchGate. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate Website. [Link]
Rosania, G. R., & Chang, Y. T. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Current opinion in chemical biology, 8(5), 485-492. [Link]
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
Operational Guide: Safe Disposal of 4-(1H-imidazol-2-yl)benzamide
Executive Summary Immediate Action Required: Treat 4-(1H-imidazol-2-yl)benzamide as a Hazardous Organic Solid . Do not dispose of via municipal waste, sink drains, or evaporation.[1] This guide provides the operational s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Immediate Action Required: Treat 4-(1H-imidazol-2-yl)benzamide as a Hazardous Organic Solid . Do not dispose of via municipal waste, sink drains, or evaporation.[1]
This guide provides the operational standard for the disposal of 4-(1H-imidazol-2-yl)benzamide.[2] As a Senior Application Scientist, I have structured this protocol based on the chemical's functional groups (benzamide and imidazole), which dictate its reactivity and environmental persistence. The procedures below adhere to the "Universal Precaution" principle, necessary when handling research chemicals where specific toxicological data may be incomplete.
Hazard Identification & Chemical Context
To dispose of a chemical safely, you must understand what makes it dangerous. 4-(1H-imidazol-2-yl)benzamide combines a stable amide linkage with an imidazole heterocycle.[2]
Parameter
Technical Specification
Operational Implication
Chemical Class
Aromatic Amide / Heterocycle
High thermal stability; requires high-temperature incineration for destruction.[2]
GHS Classification
Warning (GHS07) Inferred from Structure-Activity Relationship (SAR)
Treat as an Irritant (Skin/Eye/Respiratory) and potentially Harmful if Swallowed (Acute Tox. 4).[2]
Reactivity
Nucleophilic (Imidazole nitrogen)
INCOMPATIBLE with strong oxidizers (e.g., Peroxides, Nitric Acid) and acid chlorides.
Environmental
Potential Aquatic Toxin
Zero-discharge policy. Do not release into sewer systems.[2]
Expert Insight: The imidazole ring is resistant to mild hydrolysis. Simple neutralization or bleaching is ineffective and potentially dangerous (bleach + amides can generate toxic chloramines). Thermal oxidation (incineration) is the only validated disposal method.
Waste Segregation & Packaging
Proper segregation is the primary defense against unexpected laboratory accidents. You must separate this compound based on its physical state.
Scenario A: Solid Waste (Pure Powder)
Container: High-density polyethylene (HDPE) or Amber Glass wide-mouth jar.
Labeling: Must read "Hazardous Waste - Solid Organic - Toxic/Irritant."[2]
Segregation: Keep separate from oxidizers and pyrophorics.
Scenario B: Liquid Waste (Solvated in DMSO/Methanol) [2]
Context: Most researchers handle this compound in solution (e.g., HPLC waste or stock solutions).
Solvent Rule: The disposal path is dictated by the solvent, not just the solute.
If in DMSO/Methanol/Ethanol: Segregate into Non-Halogenated Organic Waste .
If in DCM/Chloroform: Segregate into Halogenated Organic Waste .
Concentration Limit: If the concentration exceeds 10% (w/v), label specifically as "High Concentration Imidazole Derivative."
Disposal Workflow (Decision Logic)
The following diagram illustrates the critical decision-making process for disposing of 4-(1H-imidazol-2-yl)benzamide.
Figure 1: Waste Stream Segregation Logic. Note that regardless of the physical state, the final destruction method is high-temperature incineration.[2]
Emergency Response: Spill Cleanup Protocol
In the event of a spill, speed and containment are vital. The following protocol ensures safety while minimizing contamination.
PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask (if powder).[2]
Step-by-Step Spill Procedure
Isolate: Evacuate the immediate area. Mark the zone.
Assess: Determine if it is a dry powder spill or a solution spill.
Contain:
Dry Spill: Cover with a damp paper towel to prevent dust generation. Do NOT dry sweep.
Wet Spill: Surround with absorbent pads or vermiculite.
Clean:
Scoop material into a hazardous waste bag.
Clean the surface with a soap/water solution, followed by an Ethanol wipe.
Do not use Bleach (Hypochlorite) as the primary cleaner due to potential reaction with the amide nitrogen.
Dispose: Place all cleanup materials (gloves, pads, towels) into the solid hazardous waste container.
Regulatory & Compliance Framework
Adherence to these regulations is not optional; it is a legal requirement for laboratory operation.
US EPA (RCRA): This compound falls under "P-Listed" or "U-Listed" equivalent protocols for organic toxins.[2] It must be treated as Hazardous Waste .[1]
Citation: 40 CFR Part 261 (Identification and Listing of Hazardous Waste) [1].[3]
European Union (REACH): Ensure compliance with Safety Data Sheet (SDS) Section 13. The waste code is generally 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).
Destruction Standard: The waste management facility must utilize a rotary kiln incinerator operating >1000°C to ensure complete mineralization of the nitrogenous heterocycles into N2 and CO2 [2].
References
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261. Available at: [Link][2]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8: Management of Waste. Available at: [Link]
PubChem. Compound Summary: Benzamide derivatives and Safety Standards. (General Reference for Amide/Imidazole hazards). Available at: [Link][2]